1-(Ethylamino)propan-2-one

Lipophilicity XLogP3 Drug-likeness

1-(Ethylamino)propan-2-one (CAS 59127-75-2, molecular formula C₅H₁₁NO, molecular weight 101.15 g/mol) is a secondary α-amino ketone characterized by an ethylamino group on the alpha carbon of an acetone backbone. This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with a minimum commercially available purity specification of 95%.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B13275262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylamino)propan-2-one
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCNCC(=O)C
InChIInChI=1S/C5H11NO/c1-3-6-4-5(2)7/h6H,3-4H2,1-2H3
InChIKeyOBPPXHYAIUTNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethylamino)propan-2-one (CAS 59127-75-2): Identity, Physicochemical Profile, and Procurement-Specification Baseline


1-(Ethylamino)propan-2-one (CAS 59127-75-2, molecular formula C₅H₁₁NO, molecular weight 101.15 g/mol) is a secondary α-amino ketone characterized by an ethylamino group on the alpha carbon of an acetone backbone [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with a minimum commercially available purity specification of 95% . Unlike its tertiary amino analogs, the secondary amine functionality provides a hydrogen-bond donor that alters both its physicochemical partitioning and its reactivity profile in subsequent derivatization steps [1].

Why 1-(Ethylamino)propan-2-one Cannot Be Substituted by Dimethylamino or Diethylamino Analogs Without Consequence


Within the C₅–C₇ α-amino ketone class, substitution of the N-alkyl group produces quantifiable differences in lipophilicity (XLogP3), hydrogen-bond donor capacity, topological polar surface area, and bulk physical properties that directly impact separation, purification, and downstream reactivity [1]. The dimethyl analog (1-(dimethylamino)propan-2-one) eliminates the hydrogen-bond donor entirely, shifting solubility and chromatographic behavior, while the diethyl analog (1-(diethylamino)propan-2-one) increases molecular weight by ~28% and doubles the XLogP3 value, substantially altering boiling point and flammability classification [2][3]. These property differences preclude direct “drop-in” replacement in validated synthetic protocols where stoichiometry, phase partitioning, or regulatory hazard classification is critical.

1-(Ethylamino)propan-2-one: Quantitative Head-to-Head Differentiation vs. Closest N-Alkyl Aminoacetone Analogs


Computed Lipophilicity (XLogP3) Comparison: Intermediate Partitioning Between Methyl and Diethyl Analogs

1-(Ethylamino)propan-2-one exhibits a computed XLogP3 of −0.1, which places it at a distinct intermediate lipophilicity between the more polar 1-(methylamino)propan-2-one (XLogP3 = −0.5) and the more lipophilic 1-(diethylamino)propan-2-one (XLogP3 = 0.7) [1]. Quantitatively, the target compound is 0.4 log units more lipophilic than the methyl analog and 0.8 log units less lipophilic than the diethyl analog, corresponding to approximately 2.5-fold and 6.3-fold differences in predicted octanol–water partition coefficient, respectively. This graded shift in lipophilicity directly affects reversed-phase chromatographic retention, extraction efficiency, and potential passive membrane permeability in biological assays.

Lipophilicity XLogP3 Drug-likeness Chromatography

Hydrogen-Bond Donor Capacity: Secondary Amine vs. Tertiary Amine Differentiation for Derivatization Reactivity

1-(Ethylamino)propan-2-one possesses one hydrogen-bond donor (HBD = 1) and a topological polar surface area (TPSA) of 29.1 Ų, identical to the methyl analog but sharply distinct from 1-(diethylamino)propan-2-one, which has HBD = 0 and TPSA = 20.3 Ų [1][2]. The presence of the N–H donor enables acylation, sulfonylation, and imine formation reactions that are simply not accessible to the tertiary diethyl analog without prior dealkylation. The ~43% larger polar surface area (29.1 vs. 20.3 Ų) also predicts different solid-state packing, solubility parameters, and chromatographic behavior on polar stationary phases.

Hydrogen bonding Reactivity Derivatization Protecting-group strategy

Boiling Point and Density vs. Diethylamino Analog: Enabling Milder Distillation and Simplified Handling

While experimental boiling point data for 1-(ethylamino)propan-2-one remain unpublished, its closest tertiary homolog, 1-(dimethylamino)propan-2-one, has a reported boiling point of 114.8 °C at 760 mmHg and density of 0.876 g/cm³ [1]. By contrast, 1-(diethylamino)propan-2-one boils at 168.2 °C at 760 mmHg with a density of 0.832–0.870 g/cm³ . Based on the trends in molecular weight (101.15 vs. 129.20 g/mol) and intermolecular hydrogen bonding from the secondary amine, the target compound is expected to boil at an intermediate temperature, estimated in the range of ~130–155 °C, substantially lower than the diethyl analog. This lower predicted boiling point reduces thermal stress during distillation-based purification and lowers energy input in solvent-recovery operations.

Boiling point Density Purification Distillation Handling

Conjugate Acid pKa: Quantitative Basicity Differentiation Calibrated by N-Alkyl Substitution

The basicity of the amino nitrogen in 1-(ethylamino)propan-2-one is governed by the electron-donating effect of the N-ethyl group. Conjugate acid pKa values for the parent amines are 10.64 (methylamine) and 10.75 (ethylamine), indicating that the ethyl-substituted amine is approximately 1.3-fold more basic than the methyl-substituted amine [1]. While direct pKa measurement for the α-amino ketone series is unavailable, this class-level trend predicts that 1-(ethylamino)propan-2-one will exhibit a slightly higher conjugate acid pKa (stronger base) than 1-(methylamino)propan-2-one. This difference, although modest, influences the pH-dependent protonation state during aqueous extraction, the stoichiometry of salt formation, and the nucleophilicity in alkylation and acylation reactions.

Basicity pKa Salt formation Extraction Reactivity

Molecular Complexity and Rotatable Bond Count: Synthetic Accessibility vs. Downstream Diversity

1-(Ethylamino)propan-2-one has a computed molecular complexity score of 61.1 and 3 rotatable bonds, compared to 1-(diethylamino)propan-2-one with 4 rotatable bonds (complexity not explicitly reported but higher based on heavy atom count of 9 vs. 7) [1][2]. The lower complexity and rotatable bond count of the target compound suggest simpler conformational sampling and potentially easier crystallization or co-crystallization behavior. The 28% lower molecular weight compared to the diethyl analog (101.15 vs. 129.20 g/mol) further means that on a per-mole or per-kilogram procurement basis, 1-(ethylamino)propan-2-one delivers more reactive equivalents per unit mass, which is advantageous in bulk intermediate purchasing where stoichiometric efficiency is cost-determining.

Molecular complexity Synthetic accessibility Fragment-based design

Where 1-(Ethylamino)propan-2-one Outperforms Closest Analogs: Research and Industrial Application Scenarios


Synthesis of N-Ethyl Secondary Amine Pharmacophores Requiring a Ketone Handle

In medicinal chemistry programs targeting N-ethyl secondary amine-containing pharmacophores—such as analogs of N-ethylcathinone or N-ethylamphetamine scaffolds—1-(ethylamino)propan-2-one serves as a direct precursor that installs the ethylamino group in a single step without requiring post-synthetic N-dealkylation of a tertiary amine. This is supported by its uniquely balanced XLogP3 (−0.1) and HBD = 1 profile, which enables both organic-solvent compatibility for the ketone reduction step and aqueous-salt extractability of the final amine product [1]. The diethyl analog would require a non-trivial mono-deethylation, while the methyl analog installs the wrong N-alkyl group.

Fragment-Based Library Synthesis Requiring Balanced Aqueous/Organic Partitioning

For fragment-based drug discovery libraries, 1-(ethylamino)propan-2-one adheres to the ‘Rule of Three’ fragment criteria (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with MW = 101.15 and XLogP3 = −0.1, while offering an intermediate lipophilicity that the more polar methyl analog (XLogP3 = −0.5) and the more greasy diethyl analog (XLogP3 = 0.7) do not provide [1][2]. This intermediate logP value maximizes compatibility with both aqueous biochemical assay buffers and organic-solvent-based purification, reducing solubility-related false negatives in high-throughput screening cascades.

Bulk Intermediate Procurement Where Molar Efficiency Determines Process Economics

At procurement scale, the 21.7% lower molecular weight of 1-(ethylamino)propan-2-one (101.15 g/mol) relative to 1-(diethylamino)propan-2-one (129.20 g/mol) translates directly into a 28% higher molar yield per kilogram of purchased material [1]. For a synthetic process requiring 100 moles of the amino ketone intermediate, approximately 10.1 kg of the ethylamino compound would be required versus 12.9 kg of the diethyl analog—a 2.8 kg mass savings per 100-mole batch, reducing shipping, storage, and handling costs proportionally.

Derivatization via the Secondary Amine Proton: Acylation, Sulfonylation, and Imine Chemistry

The single N–H proton (HBD = 1) of 1-(ethylamino)propan-2-one enables direct acylation, sulfonamide formation, and reductive amination/iminium chemistry that is sterically or chemically inaccessible to the tertiary diethyl analog (HBD = 0) [1]. For researchers building focused compound libraries via parallel amide coupling or sulfonylation, this proton-donor functionality eliminates the need for a preliminary N-dealkylation step, shortening synthetic sequences by at least one step per derivative and improving overall yield recovery.

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